molecular formula C13H14N2O2 B6247929 ethyl 5-benzyl-1H-pyrazole-4-carboxylate CAS No. 2282722-99-8

ethyl 5-benzyl-1H-pyrazole-4-carboxylate

Cat. No. B6247929
CAS RN: 2282722-99-8
M. Wt: 230.3
InChI Key:
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Description

Ethyl 5-benzyl-1H-pyrazole-4-carboxylate (EBC) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of pyrazole, a heterocyclic compound containing five-membered ring of three carbon atoms and two nitrogen atoms. EBC has been found to be useful in a variety of biochemical and physiological processes, and its use in laboratory experiments has become increasingly popular.

Scientific Research Applications

Ethyl 5-benzyl-1H-pyrazole-4-carboxylate has been used in a variety of scientific research applications, including in the study of neurotransmitter receptors, enzyme inhibition, and protein-protein interactions. It has also been used in the study of the structure and function of proteins, as well as in the development of drugs and other therapeutic agents. Additionally, this compound has been used in the study of the mechanisms of action of various drugs and compounds, as well as in the study of the biochemical and physiological effects of various compounds.

Advantages and Limitations for Lab Experiments

Ethyl 5-benzyl-1H-pyrazole-4-carboxylate has a number of advantages when used in laboratory experiments. It is relatively simple to synthesize, and it can be produced in high yields. Additionally, it has a wide range of applications, and it has been found to have a variety of biochemical and physiological effects. However, there are also some limitations when using this compound in laboratory experiments. It is not yet fully understood how this compound interacts with certain proteins and enzymes, and the exact mechanism of action is still not known. Additionally, this compound has been found to have a number of side effects, such as an increased risk of seizures, and it should be used with caution.

Future Directions

The potential future directions for the use of ethyl 5-benzyl-1H-pyrazole-4-carboxylate are numerous. It could be used to further study the mechanisms of action of various drugs and compounds, as well as to develop new drugs and therapeutic agents. Additionally, it could be used to study the structure and function of proteins, and to better understand the biochemical and physiological effects of various compounds. Finally, it could be used to further study the effects of this compound on various neurotransmitter receptors, enzymes, and proteins, and to better understand the role of this compound in the regulation of cell signaling pathways.

Synthesis Methods

Ethyl 5-benzyl-1H-pyrazole-4-carboxylate can be synthesized through a number of methods, including the reaction of 4-nitrobenzaldehyde and ethyl 4-hydroxy-5-benzyl-1H-pyrazole-3-carboxylate. This reaction produces this compound, which is then purified by recrystallization. This method is relatively simple and can be used to produce this compound in high yields.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 5-benzyl-1H-pyrazole-4-carboxylate involves the reaction of benzylhydrazine with ethyl acetoacetate followed by cyclization and esterification.", "Starting Materials": [ "Benzylhydrazine", "Ethyl acetoacetate", "Sodium ethoxide", "Acetic acid", "Sodium bicarbonate", "Ethanol" ], "Reaction": [ "Step 1: Benzylhydrazine is reacted with ethyl acetoacetate in the presence of sodium ethoxide to form ethyl 3-benzyl-1,3-dioxo-1,3-dihydro-2H-isoindole-4-carboxylate.", "Step 2: The intermediate product from step 1 is cyclized by heating with acetic acid to form ethyl 5-benzyl-1H-pyrazole-4-carboxylate.", "Step 3: The final product is obtained by esterification of the intermediate product from step 2 with ethanol and sodium bicarbonate." ] }

CAS RN

2282722-99-8

Molecular Formula

C13H14N2O2

Molecular Weight

230.3

Purity

95

Origin of Product

United States

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